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molecular formula C5H6N2O2 B3022505 5-Methyl-1H-pyrazole-3-carboxylic acid CAS No. 696-22-0

5-Methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B3022505
M. Wt: 126.11 g/mol
InChI Key: WSMQKESQZFQMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090566B2

Procedure details

To a solution of 1-[5-chloro-2-(4-methoxy-benzyloxy)-benzyl]-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, 13, 0.28 g (0.6 mmol) in EtOH (2 mL) was added a solution of LiOH (0.15 g in 0.5 ml H2O). The resulting mixture was heated at 100° C. on microwave for 10 minutes. The mixture was poured into water (20 mL) and extracted with EtOAc (3×15 mL). The organic layers were combined, washed with brine (30 mL), dried (MgSO4) and the volatiles removed in vacuo to yield 5-chloro-2-(4-methoxy-benzyloxy)-benzyl]-5-methyl-1H-pyrazole-3-carboxylic acid, 14 as a white solid.
Name
1-[5-chloro-2-(4-methoxy-benzyloxy)-benzyl]-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH3:11])[N:8]([CH2:12][C:13]2[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=2[O:20][CH2:21][C:22]2[CH:27]=[CH:26][C:25]([O:28][CH3:29])=[CH:24][CH:23]=2)[N:7]=1)=[O:5])C.[Li+].[OH-].O>CCO>[CH3:11][C:9]1[NH:8][N:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:10]=1.[Cl:19][C:17]1[CH:16]=[CH:15][C:14]([O:20][CH2:21][C:22]2[CH:23]=[CH:24][C:25]([O:28][CH3:29])=[CH:26][CH:27]=2)=[C:13]([CH:18]=1)[CH2:12][N:8]1[C:9]([CH3:11])=[CH:10][C:6]([C:4]([OH:5])=[O:3])=[N:7]1 |f:1.2|

Inputs

Step One
Name
1-[5-chloro-2-(4-methoxy-benzyloxy)-benzyl]-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C(=C1)C)CC1=C(C=CC(=C1)Cl)OCC1=CC=C(C=C1)OC
Name
Quantity
0.5 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
2 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×15 mL)
WASH
Type
WASH
Details
washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NN1)C(=O)O
Name
Type
product
Smiles
ClC=1C=CC(=C(CN2N=C(C=C2C)C(=O)O)C1)OCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09090566B2

Procedure details

To a solution of 1-[5-chloro-2-(4-methoxy-benzyloxy)-benzyl]-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, 13, 0.28 g (0.6 mmol) in EtOH (2 mL) was added a solution of LiOH (0.15 g in 0.5 ml H2O). The resulting mixture was heated at 100° C. on microwave for 10 minutes. The mixture was poured into water (20 mL) and extracted with EtOAc (3×15 mL). The organic layers were combined, washed with brine (30 mL), dried (MgSO4) and the volatiles removed in vacuo to yield 5-chloro-2-(4-methoxy-benzyloxy)-benzyl]-5-methyl-1H-pyrazole-3-carboxylic acid, 14 as a white solid.
Name
1-[5-chloro-2-(4-methoxy-benzyloxy)-benzyl]-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH3:11])[N:8]([CH2:12][C:13]2[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=2[O:20][CH2:21][C:22]2[CH:27]=[CH:26][C:25]([O:28][CH3:29])=[CH:24][CH:23]=2)[N:7]=1)=[O:5])C.[Li+].[OH-].O>CCO>[CH3:11][C:9]1[NH:8][N:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:10]=1.[Cl:19][C:17]1[CH:16]=[CH:15][C:14]([O:20][CH2:21][C:22]2[CH:23]=[CH:24][C:25]([O:28][CH3:29])=[CH:26][CH:27]=2)=[C:13]([CH:18]=1)[CH2:12][N:8]1[C:9]([CH3:11])=[CH:10][C:6]([C:4]([OH:5])=[O:3])=[N:7]1 |f:1.2|

Inputs

Step One
Name
1-[5-chloro-2-(4-methoxy-benzyloxy)-benzyl]-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C(=C1)C)CC1=C(C=CC(=C1)Cl)OCC1=CC=C(C=C1)OC
Name
Quantity
0.5 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
2 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×15 mL)
WASH
Type
WASH
Details
washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NN1)C(=O)O
Name
Type
product
Smiles
ClC=1C=CC(=C(CN2N=C(C=C2C)C(=O)O)C1)OCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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